molecular formula C7H6BrN3 B1511163 5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159813-10-1

5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1511163
CAS No.: 1159813-10-1
M. Wt: 212.05 g/mol
InChI Key: GTSCYGGWLHXTEL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a brominated heterocyclic aromatic organic compound It belongs to the class of triazolopyridines, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-methyl-5-bromopyridine with hydrazine hydrate and formamide under reflux conditions[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazolopyridine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is structurally similar to other triazolopyridines, such as 2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine and 5-bromo-[1,2,4]triazolo[1,5-a]pyridine. its unique substitution pattern and bromine atom confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

  • 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine

  • 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Properties

IUPAC Name

5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-7-4-2-3-6(8)11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSCYGGWLHXTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743744
Record name 5-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159813-10-1
Record name 5-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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